Product packaging for Methyl 4-amino-2-methylbenzoate(Cat. No.:CAS No. 6933-47-7)

Methyl 4-amino-2-methylbenzoate

Cat. No.: B1312900
CAS No.: 6933-47-7
M. Wt: 165.19 g/mol
InChI Key: NRTWXBXJSGGTTE-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine and Ester Chemistry

Methyl 4-amino-2-methylbenzoate is a classic exemplar of a bifunctional aromatic compound, incorporating both an amine and an ester functional group. This duality is central to its utility in organic synthesis. Aromatic amines are a cornerstone of the chemical industry, with global market projections indicating significant growth, driven by their use in pharmaceuticals, agrochemicals, and dyes. marketresearchintellect.commarketreportanalytics.comindustryarc.comfuturemarketinsights.com The reactivity of the amino group allows for a wide array of transformations, including diazotization, acylation, and alkylation, which are fundamental processes in the synthesis of a vast number of organic molecules. numberanalytics.com

Significance in Contemporary Chemical and Pharmaceutical Research

The true significance of this compound lies in its application as a key intermediate in the synthesis of high-value, complex molecules, most notably active pharmaceutical ingredients (APIs). Its structural framework is embedded within a number of important therapeutic agents.

A prime example of its critical role is in the synthesis of Telmisartan, a widely prescribed angiotensin II receptor blocker used for the treatment of hypertension. chemicalbook.comrjpbcs.com The synthesis of Telmisartan often commences with this compound, which undergoes a series of reactions including acylation, nitration, reduction, and cyclization to form the core benzimidazole (B57391) structure of the final drug molecule. rjpbcs.comnih.gov This multi-step synthesis highlights the compound's utility in constructing complex heterocyclic systems, which are prevalent in medicinal chemistry.

Beyond Telmisartan, the structural motif of this compound is of interest in the development of other potential therapeutic agents, including analgesics and anti-inflammatory drugs. Its ability to serve as a scaffold for generating molecular diversity makes it a valuable tool in drug discovery programs.

Academic Scope and Research Trajectories

The academic and industrial research surrounding this compound is multifaceted, focusing on several key areas:

Optimization of Synthesis: A significant area of research is dedicated to developing more efficient, cost-effective, and environmentally benign methods for the synthesis of this compound and its derivatives. This includes the exploration of novel catalytic systems, such as heterogeneous catalysts, to improve reaction yields and minimize waste. acs.org

Novel Applications in Medicinal Chemistry: Researchers are continuously exploring the use of this compound as a starting material for the synthesis of new chemical entities with potential biological activity. This involves leveraging its functional groups to create libraries of compounds for screening against various disease targets.

Development of Advanced Materials: The aromatic and functionalized nature of this compound also lends itself to investigation in the field of materials science, for example, in the synthesis of specialized polymers or functional dyes.

Future research is likely to focus on the development of greener and more sustainable synthetic routes, including biocatalytic methods and the use of renewable feedstocks. Furthermore, the continued exploration of its utility as a building block in the synthesis of novel bioactive compounds and functional materials will ensure its enduring relevance in the scientific community. The growing global market for amines, projected to reach nearly $100 billion by the mid-2030s, underscores the expanding industrial landscape in which compounds like this compound will play a role. futuremarketinsights.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 6933-47-7
Molecular Formula C₉H₁₁NO₂ nih.gov
Molecular Weight 165.19 g/mol nih.gov
Appearance Solid
IUPAC Name This compound nih.gov
Synonyms 4-amino-2-methyl-benzoic acid methyl ester, Benzoic acid, 4-amino-2-methyl-, methyl ester nih.gov

Spectroscopic Data of this compound

Spectroscopy Data
¹H NMR Spectral data is available and confirms the structure.
¹³C NMR Spectral data is available and confirms the structure.
IR Spectroscopy Infrared spectral data is available. patsnap.com
Mass Spectrometry Mass spectral data is available. patsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B1312900 Methyl 4-amino-2-methylbenzoate CAS No. 6933-47-7

Properties

IUPAC Name

methyl 4-amino-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTWXBXJSGGTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470361
Record name Methyl 4-amino-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6933-47-7
Record name Methyl 4-amino-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-2-methylbenzoate
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Synthetic Methodologies and Strategic Approaches for Methyl 4 Amino 2 Methylbenzoate

Esterification-Based Synthesis Pathways

The most direct route to Methyl 4-amino-2-methylbenzoate involves the esterification of 4-amino-2-methylbenzoic acid. This transformation is typically achieved through acid-catalyzed reactions with methanol.

Esterification of 4-amino-2-methylbenzoic Acid

The synthesis of this compound can be effectively achieved via Fischer esterification. This classic method involves reacting 4-amino-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by methanol. This is followed by the elimination of a water molecule to yield the final ester product. An alternative approach involves the use of reagents like trimethylchlorosilane (TMSCl) in methanol, which provides a convenient system for preparing methyl esters of various amino acids under mild, room temperature conditions. nih.gov

Controlled Esterification Conditions

To ensure a high yield of the desired ester, the equilibrium of the Fischer esterification reaction must be shifted towards the products. This is typically managed by applying specific controlled conditions. One common strategy is the use of a large excess of methanol, which acts as both the solvent and a reactant, driving the reaction forward according to Le Châtelier's principle. sciencemadness.org

Another critical parameter is the reaction temperature. The mixture is often heated under reflux for several hours to increase the reaction rate. sciencemadness.org Post-reaction, the mixture is worked up by neutralizing the acid catalyst, often with a sodium bicarbonate solution, which causes the product to precipitate. sciencemadness.org The careful control of pH and temperature during workup is crucial to prevent the hydrolysis of the newly formed ester back to the carboxylic acid. google.com

Table 1: Typical Conditions for Fischer Esterification

Parameter Condition Purpose
Reactants 4-amino-2-methylbenzoic acid, Methanol Substrate and esterifying agent
Catalyst Concentrated H₂SO₄ or HCl To protonate the carboxylic acid
Solvent Excess Methanol Drives equilibrium towards product
Temperature Reflux To increase reaction rate

| Workup | Neutralization (e.g., NaHCO₃) | To quench the catalyst and precipitate the product |

Reduction-Mediated Synthetic Routes

An alternative strategy for synthesizing this compound involves the reduction of a suitable precursor that already contains the methyl ester functionality. This approach is particularly useful when the starting materials for these precursors are more readily available than 4-amino-2-methylbenzoic acid itself.

Catalytic Hydrogenation of Precursor Compounds (e.g., Cyano or Oxime Derivatives)

A viable pathway involves the catalytic hydrogenation of a cyano-substituted precursor, namely Methyl 4-cyano-2-methylbenzoate. guidechem.comguidechem.comuni.lu In this method, the cyano group (-C≡N) is reduced to an aminomethyl group (-CH₂NH₂) which would yield a different compound, however, the reduction of an aromatic cyano group directly to an amino group is also a known transformation, typically requiring specific catalysts and conditions. Catalytic hydrogenation is a widely used industrial process for its efficiency and the clean nature of the reaction, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.com This method avoids the use of harsh chemical reducing agents.

Reduction of Aromatic Nitro or Amido Groups

A more common and well-established reduction-mediated route is the conversion of an aromatic nitro group. The synthesis starts with the esterification of a nitro-substituted benzoic acid, such as 4-nitro-2-methylbenzoic acid, to yield Methyl 4-nitro-2-methylbenzoate. This nitro-ester intermediate is then subjected to reduction to form the desired amino group.

This reduction can be accomplished through various methods:

Catalytic Hydrogenation: Similar to the reduction of cyano groups, catalytic hydrogenation with catalysts like Pd/C or PtO₂ is a clean and efficient method for converting a nitro group to an amine.

Metal-Acid Systems: A classic and reliable laboratory method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). guidechem.com For instance, heating Methyl 4-nitro-2-methylbenzoate with iron powder and hydrochloric acid effectively reduces the nitro group to yield this compound. guidechem.com

Table 2: Comparison of Reduction Methods for Nitro Groups

Method Reagents Typical Conditions Advantages
Catalytic Hydrogenation H₂, Pd/C or Raney Ni Pressurized H₂ atmosphere, various solvents Clean reaction, high yield, catalyst can be recycled

| Metal-Acid Reduction | Fe, Sn, or Zn with HCl | Refluxing in acidic solution | Inexpensive reagents, reliable for small-scale synthesis |

Substitution and Exchange Reactions in Precursor Synthesis

The success of reduction-mediated routes hinges on the availability of the necessary nitro or cyano-substituted precursors. The synthesis of these precursors often involves electrophilic aromatic substitution reactions on appropriately substituted aromatic rings.

For the synthesis of Methyl 4-nitro-2-methylbenzoate, the key precursor is 4-nitro-2-methylbenzoic acid or 2-methyl-4-nitrobenzoic acid. A common industrial approach to this precursor is the oxidation of 4-nitro-o-xylene. chemicalbook.comgoogle.com The two methyl groups of o-xylene have different reactivities, and selective oxidation of one methyl group can be achieved under controlled conditions, for example, using dilute nitric acid as the oxidant in the presence of a radical initiator. google.com

Halogen-Amine Exchange Processes

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, and modern catalytic methods have largely replaced classical techniques for creating aryl amines. Halogen-amine exchange, or C-N cross-coupling, on an appropriately substituted aryl halide is a primary strategy for introducing the amino group onto the benzoate (B1203000) scaffold.

Prominent among these methods is the Buchwald-Hartwig amination . This palladium-catalyzed reaction facilitates the coupling of amines with aryl halides or triflates. wikipedia.orglibretexts.org The synthetic utility of this reaction is extensive, allowing for the formation of C-N bonds under relatively mild conditions with high functional group tolerance. wikipedia.orgyoutube.com The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aryl amine and regenerate the Pd(0) catalyst. youtube.com The choice of ligand, often a bulky, electron-rich phosphine, is critical to the reaction's success. youtube.com

Another significant method is the Ullmann condensation , a copper-catalyzed C-N coupling reaction. wikipedia.org Traditionally, this reaction required harsh conditions, such as high temperatures and polar solvents. wikipedia.org However, modern advancements using ligands like diamines have enabled the reaction to proceed under milder conditions, expanding its applicability. nih.gov The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

These halogen-amine exchange processes offer powerful and versatile routes to aromatic amines like this compound, starting from a corresponding halogenated methyl 2-methylbenzoate.

Reaction Name Catalyst Typical Substrates Key Features
Buchwald-Hartwig AminationPalladiumAryl halides/triflates, AminesMild conditions, high functional group tolerance, ligand-dependent. wikipedia.orglibretexts.orgacsgcipr.org
Ullmann CondensationCopperAryl halides, AminesTraditionally harsh conditions, modern methods are milder with ligands. wikipedia.orgnih.gov

Utilization of Organometallic Reagents in Synthesis

Organometallic reagents, characterized by a carbon-metal bond, are powerful nucleophiles and bases in organic synthesis. msu.edulibretexts.org Reagents like Grignard (organomagnesium) and organolithium compounds are widely used for forming new carbon-carbon bonds and can be employed in strategies to synthesize precursors to this compound. msu.edu

One potential strategy involves the carboxylation of a Grignard reagent . This process begins with an appropriate aryl halide, which is converted into a Grignard reagent by reacting it with magnesium metal. libretexts.orgmasterorganicchemistry.com This highly nucleophilic reagent can then react with carbon dioxide (CO2) to form a magnesium carboxylate salt, which upon acidic workup, yields a carboxylic acid. libretexts.orgjove.com For instance, starting with 1-bromo-2,4-dimethylbenzene, one could form the Grignard reagent, carboxylate it to produce 2,4-dimethylbenzoic acid, and then proceed with nitration, reduction, and esterification to arrive at the target molecule. A significant limitation of this method is the incompatibility of Grignard reagents with acidic functional groups like -OH or -NH. libretexts.orgmasterorganicchemistry.com

Alternatively, electrophilic amination offers a route to directly form a C-N bond by reacting a nucleophilic organometallic compound with an electrophilic nitrogen source. wikipedia.org Various aminating agents, such as substituted hydroxylamines or azides, can be used. umich.edu This approach could potentially install the amino group onto an organometallic derivative of methyl 2-methylbenzoate.

Derivatization Strategies from this compound

The amino group of this compound serves as a key handle for further molecular elaboration through various derivatization strategies.

N-acylation is a fundamental transformation that converts the primary amino group into an amide. researchgate.net This reaction is commonly used to protect the amine or to introduce specific functionalities that may be crucial for the biological activity of the final product. The reaction typically involves treating the amine with an acylating agent such as an acyl chloride or an acid anhydride. tandfonline.comjove.com

The process involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. jove.com For acyl chlorides, this leads to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to form the stable amide bond. Often, a base is added to neutralize the HCl byproduct. Iodine has also been shown to catalyze N-acylation under mild, solvent-free conditions. researchgate.nettandfonline.com This method is highly efficient and chemoselective, leaving other functional groups in the molecule intact. researchgate.net

Acylating Agent Byproduct Conditions
Acyl Chloride (RCOCl)HClOften requires a base (e.g., pyridine, triethylamine)
Acid Anhydride ((RCO)₂O)Carboxylic Acid (RCOOH)Can be catalyzed by acids or bases
Acetonitrile (CH₃CN)-Continuous-flow over alumina catalyst nih.gov

The amino and ester functionalities of this compound make it an excellent precursor for the synthesis of fused heterocyclic systems, such as quinazolinones, which contain a pyrimidine ring fused to the benzene (B151609) ring. nih.gov Pyrimidines and their fused analogs are a significant class of heterocycles due to their presence in nucleic acids and their wide range of therapeutic applications. bu.edu.eggrowingscience.com

The synthesis of a quinazolinone ring from an aminobenzoate derivative typically involves a condensation reaction with a compound that provides the missing carbon atom of the pyrimidine ring. For example, reacting an anthranilate (2-aminobenzoate) with formamide at high temperatures is a classic method to produce quinazolin-4-one. nih.gov Multicomponent reactions (MCRs) have emerged as highly efficient methods for constructing quinazolinone derivatives, allowing for the rapid assembly of complex structures in a single step. mdpi.com For instance, a palladium-catalyzed three-component reaction of a 2-aminobenzamide, an aryl halide, and an isocyanide can be used to build the quinazolinone skeleton. mdpi.com

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles is crucial in modern pharmaceutical synthesis to enhance sustainability and reduce environmental impact. nih.govispe.orgacs.org

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgpearson.com Reactions with high atom economy, such as addition reactions, are preferred as they minimize waste. savemyexams.com In contrast, substitution or elimination reactions often have lower atom economies. wikipedia.org

When evaluating the synthetic routes to this compound and its derivatives, several green chemistry principles are relevant:

Prevention : It is better to prevent waste than to treat it after it has been created. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. buecher.destudymind.co.uk

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. ispe.org The use of palladium or copper catalysts in C-N coupling reactions is a prime example.

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives like water or ethanol. mdpi.com

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org

By applying these principles, chemists can develop more sustainable and environmentally benign synthetic pathways for valuable chemical intermediates. pfizer.com

Reactivity Profiles and Mechanistic Investigations of Methyl 4 Amino 2 Methylbenzoate

Hydrolytic Transformations of the Ester Moiety

The ester functionality in methyl 4-amino-2-methylbenzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid and water, the ester undergoes hydrolysis to produce 4-amino-2-methylbenzoic acid and methanol. The generally accepted mechanism for acid-catalyzed ester hydrolysis proceeds through a series of equilibrium steps. brainly.comstudy.comquora.com

The reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. brainly.comchegg.com The subsequent attack by water leads to the formation of a tetrahedral intermediate. A proton transfer from the attacking water molecule to the methoxy (B1213986) group follows, converting the methoxy group into a good leaving group (methanol). The elimination of methanol from the tetrahedral intermediate regenerates the carbonyl group, now as part of the carboxylic acid. Finally, deprotonation of the carbonyl oxygen yields the final product, 4-amino-2-methylbenzoic acid.

The rate of this reaction is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The amino group, being electron-donating, can be protonated under acidic conditions to form an ammonium salt (-NH3+). This transformation significantly alters its electronic effect, making it an electron-withdrawing group, which would be expected to decrease the rate of hydrolysis by destabilizing the positively charged intermediates.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, also known as saponification, of this compound yields the carboxylate salt of 4-amino-2-methylbenzoic acid and methanol. This reaction is effectively irreversible as the final deprotonation of the carboxylic acid drives the equilibrium towards the products. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. nih.gov The tetrahedral intermediate then collapses, expelling the methoxide ion as the leaving group and forming the carboxylic acid. The methoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid to give the carboxylate salt and methanol.

The amino and methyl groups on the benzene ring influence the rate of base-catalyzed hydrolysis. The electron-donating nature of both the amino and methyl groups increases the electron density at the carbonyl carbon, which is expected to slightly decrease the rate of nucleophilic attack by the hydroxide ion compared to unsubstituted methyl benzoate (B1203000). However, studies on the hydrolysis of related aminobenzoate esters have shown that the amino group can also participate in the reaction, potentially influencing the rate through intramolecular catalysis. iitd.ac.innih.gov

Reaction TypeReagentsProductsKey Mechanistic Steps
Acid-Catalyzed Hydrolysis H₃O⁺, H₂O4-Amino-2-methylbenzoic acid, Methanol1. Protonation of carbonyl oxygen2. Nucleophilic attack by water3. Proton transfer4. Elimination of methanol5. Deprotonation
Base-Catalyzed Hydrolysis OH⁻, H₂O4-Amino-2-methylbenzoate salt, Methanol1. Nucleophilic attack by hydroxide2. Formation of tetrahedral intermediate3. Elimination of methoxide4. Deprotonation of carboxylic acid

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly activating ortho-, para-directing amino group and the weakly activating ortho-, para-directing methyl group. Conversely, the methoxycarbonyl group is a deactivating meta-director. chemistrysteps.com The regiochemical outcome of EAS reactions on this polysubstituted benzene ring is determined by the combined directing effects of these three groups. fiveable.me The powerful activating and directing effect of the amino group is expected to be the dominant factor.

Nitration Studies

Nitration is a classic example of electrophilic aromatic substitution. The reaction of this compound with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, is expected to introduce a nitro (-NO2) group onto the benzene ring.

The directing effects of the substituents play a crucial role in determining the position of nitration. The amino group at C4 is a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it (C3, C5, and C2 - which is already substituted). The methyl group at C2 is a weak ortho-, para-director, directing to C1, C3, and C5. The methoxycarbonyl group at C1 is a meta-director, directing to C3 and C5.

Considering these effects in concert:

Position C3: Is ortho to the amino group and ortho to the methyl group, and meta to the ester group. This position is strongly activated.

Position C5: Is ortho to the amino group and para to the methyl group, and meta to the ester group. This position is also strongly activated.

Position C6: Is meta to the amino group, meta to the methyl group, and ortho to the ester group. This position is deactivated.

Therefore, nitration is most likely to occur at positions 3 and 5. Steric hindrance from the adjacent methyl group at C2 might slightly disfavor substitution at C3 compared to C5. Thus, the major product is predicted to be methyl 4-amino-2-methyl-5-nitrobenzoate, with methyl 4-amino-2-methyl-3-nitrobenzoate as a potential minor product. It is also important to consider that under the strongly acidic conditions of nitration, the amino group will be protonated to form the anilinium ion (-NH3+), which is a strong deactivating, meta-directing group. This would significantly alter the regioselectivity, favoring nitration at the position meta to the ammonium group and meta to the ester group, which is position 5.

Halogenation Investigations

Halogenation, such as bromination or chlorination, is another important electrophilic aromatic substitution reaction. The regioselectivity of halogenation on this compound is also governed by the directing effects of the substituents.

Similar to nitration, the strong activating and ortho-, para-directing effects of the amino and methyl groups will direct the incoming halogen to positions 3 and 5. Studies on the chlorination of 4-aminobenzoic acid and its methyl ester have shown that under certain conditions, complex reactions can occur, leading to the formation of non-aromatic polychlorinated compounds. researchgate.net However, under milder conditions, selective monohalogenation is expected.

For bromination, using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the bromination of the benzylic methyl group, as seen in the synthesis of methyl 4-bromo-2-(bromomethyl)benzoate from methyl 4-bromo-2-methylbenzoate. chemicalbook.com This highlights a different reaction pathway that competes with electrophilic aromatic substitution. For electrophilic bromination on the ring, the positions ortho to the strongly activating amino group (C3 and C5) are the most probable sites of substitution.

ReactionPredicted Major Product(s)Rationale for Regioselectivity
Nitration Methyl 4-amino-2-methyl-5-nitrobenzoateThe directing effects of the protonated amino group (meta-directing) and the ester group (meta-directing) reinforce substitution at the C5 position.
Halogenation (e.g., Bromination) Methyl 4-amino-5-bromo-2-methylbenzoateThe strong ortho-, para-directing amino group is the dominant directing influence, favoring substitution at the less sterically hindered ortho position (C5).

Oxidation Pathways

This compound has three functional groups that are susceptible to oxidation: the amino group, the methyl group on the ring, and potentially the ester group under harsh conditions.

The amino group of anilines can be oxidized by various oxidizing agents. umn.educdnsciencepub.com The specific product depends on the oxidant and reaction conditions. For instance, oxidation of substituted anilines can lead to the formation of nitroso compounds, azoxybenzenes, or even polymerization. acs.orgrsc.org The oxidation of methyl 4-aminobenzoate (B8803810) with hydrogen peroxide has been studied, indicating that this part of the molecule is reactive towards oxidation. sigmaaldrich.comchemicalbook.com

The aromatic methyl group is generally resistant to oxidation. However, when attached to a benzene ring, it can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. chemguide.co.uklibretexts.org This reaction typically requires heating. The presence of other substituents on the ring can influence the ease of this oxidation. In some cases, selective oxidation to the aldehyde stage is possible using specific reagents. acs.orgthieme-connect.de

The ester group is generally stable to oxidation, but under very harsh oxidative conditions, degradation of the entire molecule can occur.

Given the presence of both an amino and a methyl group, the selective oxidation of one over the other would require careful choice of the oxidizing agent and reaction conditions. The electron-rich amino group is generally more susceptible to oxidation under mild conditions compared to the methyl group.

Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For molecules like this compound to participate, they typically must first be converted into a suitable derivative, such as an aryl halide or triflate. However, the amino group itself can be used as a handle for transformation into a reactive species, for example, a diazonium salt, which can then undergo coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with a halide or triflate using a palladium catalyst. While this compound itself does not directly participate as a coupling partner, its corresponding aryl halide or triflate derivative would be an excellent substrate for such reactions. The presence of both an electron-donating amino group and a moderately electron-withdrawing methyl ester group on the ring influences the electronic properties and reactivity of the substrate.

Alternatively, the amino group can be converted into a diazonium salt, which can then serve as the electrophilic partner in a Suzuki-type coupling. This deaminative approach allows for the direct functionalization of the aniline (B41778) moiety. The reaction typically involves in-situ diazotization of the aniline using reagents like tert-butyl nitrite (TBN) or sodium nitrite in an acidic medium, followed by the palladium-catalyzed cross-coupling with a boronic acid. researchgate.netrsc.orgorganic-chemistry.org

The efficiency of Suzuki-Miyaura couplings involving substituted anilines is dependent on several factors, including the choice of catalyst, ligand, base, and solvent. Modern catalysts, often featuring bulky phosphine ligands, are effective for coupling a wide range of substrates, including those with functional groups like esters and amines. snnu.edu.cn

Below is a table showing representative conditions for Suzuki-Miyaura cross-coupling reactions involving substrates analogous to derivatives of this compound.

Aryl Halide/TriflateBoronic AcidCatalyst / LigandBaseSolventYield (%)
Aryl TriflatesAryl Boronic AcidsPd Catalyst / Bulky Phosphine LigandKOHNot SpecifiedHigh
Aryl BromidesAryl Boronic AcidsPd Catalyst / Bulky Phosphine LigandDBU or KOHNot SpecifiedModerate to High
Aryl ChloridesAryl Boronic AcidsPd Catalyst / Bulky Phosphine LigandDBU or KOHNot SpecifiedModerate to High

Aminolysis Mechanisms and Catalysis

Aminolysis is the reaction of the ester functional group with an amine to form an amide. This nucleophilic acyl substitution reaction is fundamental in organic chemistry, including in the synthesis of peptide bonds. The reaction of this compound with an amine would result in the formation of a substituted benzamide. While the alkoxy group (methoxide in this case) is a poor leaving group, the reaction can proceed, often requiring catalysis or elevated temperatures.

Computational studies, often employing density functional theory (DFT), have provided deep insights into the mechanisms of ester aminolysis. Studies on model compounds like methyl benzoate and methyl formate reveal that the reaction can proceed through two primary pathways: a concerted mechanism or a stepwise addition-elimination mechanism. researchgate.net

In the concerted pathway, the carbon-nitrogen bond formation and the carbon-oxygen bond cleavage occur in a single transition state. In the stepwise mechanism, the amine first adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the methoxide leaving group in a separate step. Computational results indicate that for uncatalyzed aminolysis, these two pathways often have very similar activation energies. researchgate.net

The presence of a second molecule of the reacting amine, however, dramatically changes the energy landscape of the reaction.

The aminolysis of esters is significantly accelerated by general base catalysis. researchgate.net In this scenario, a second molecule of the amine acts as a base, facilitating proton transfers within the transition state. Computational studies have shown that this catalytic role leads to a considerable reduction in the activation energy of the reaction. researchgate.net

The catalyzed reaction overwhelmingly favors a stepwise mechanism. The second amine molecule assists in deprotonating the attacking amine as it forms the tetrahedral intermediate and subsequently helps in protonating the leaving methoxide group, making it a better leaving group (methanol). This facilitation of proton-transfer processes is the key to the catalytic effect. researchgate.net The predictions from these computational models reveal that the most favorable pathway for aminolysis is a general-base-catalyzed neutral stepwise mechanism. researchgate.net This catalytic process can lower the energy of the transition states by 10-17 kcal/mol compared to the uncatalyzed process. fishersci.com

Reactions Involving the Aromatic Amino Group

The aromatic amino group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its nucleophilicity allows it to react with a range of electrophiles.

One of the most important reactions of primary aromatic amines is diazotization. organic-chemistry.org Treatment of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures would convert the amino group into a diazonium salt (-N₂⁺). These diazonium salts are highly useful synthetic intermediates. They can be substituted by a wide variety of groups (e.g., -OH, -Cl, -Br, -CN, -I) through reactions like the Sandmeyer reaction, providing a powerful method to introduce diverse functionalities onto the aromatic ring. organic-chemistry.orgscirp.org

The amino group can also readily react with acylating agents. For instance, reacting this compound with 2-acetylamino-benzoic acid leads to the formation of 4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid methyl ester, demonstrating its use in the synthesis of heterocyclic structures. fishersci.comchemicalbook.com Furthermore, the amino group can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases), or undergo alkylation reactions.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of Methyl 4-amino-2-methylbenzoate is characterized by specific absorption bands corresponding to the vibrational modes of its constituent bonds.

The primary amino (-NH₂) group exhibits characteristic stretching vibrations. Typically, primary amines show two bands in the region of 3300-3500 cm⁻¹: one for the symmetric and one for the asymmetric N-H stretching modes. The N-H bending vibration is expected to appear in the range of 1560-1640 cm⁻¹.

The carbonyl (C=O) group of the ester functionality is a strong infrared absorber and typically presents a sharp, intense band. For aromatic esters, this C=O stretching vibration is generally observed in the region of 1730-1715 cm⁻¹. The presence of an amino group on the aromatic ring may slightly lower this frequency due to resonance effects.

The aromatic ring itself gives rise to several characteristic bands. The C-H stretching vibrations of the hydrogens attached to the aromatic ring are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The C=C in-ring stretching vibrations usually appear as a series of bands in the 1450-1600 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ range can provide information about the substitution pattern of the benzene (B151609) ring.

The methyl groups (both the ester -OCH₃ and the ring -CH₃) will show characteristic C-H stretching and bending vibrations. The asymmetric and symmetric C-H stretching vibrations are found in the 2850-3000 cm⁻¹ range. researchgate.net The C-O stretching vibrations of the ester group are also prominent, typically appearing as two bands in the 1000-1300 cm⁻¹ region, one for the C-O single bond and another for the O-CH₃ bond.

Table 1: Predicted FTIR Spectral Data for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric N-H Stretch Primary Amine 3400 - 3500 Medium
Symmetric N-H Stretch Primary Amine 3300 - 3400 Medium
Aromatic C-H Stretch Aromatic Ring 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch Methyl Groups 2850 - 3000 Medium-Weak
C=O Stretch Ester 1715 - 1730 Strong, Sharp
N-H Bend Primary Amine 1560 - 1640 Medium
C=C Stretch Aromatic Ring 1450 - 1600 Medium
C-O Stretch Ester 1000 - 1300 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic protons will appear in the downfield region, typically between 6.0 and 8.0 ppm. Due to the substitution pattern, three distinct signals are anticipated for the aromatic protons. The amino (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often found in the 3.5-5.0 ppm range. The methyl ester (-OCH₃) protons are expected to produce a sharp singlet around 3.8-3.9 ppm. The methyl group attached to the aromatic ring (-CH₃) will also appear as a singlet, typically in the range of 2.2-2.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Multiplicity Predicted Chemical Shift (δ, ppm) Integration
Aromatic-H Multiplet 6.0 - 8.0 3H
Amino (-NH₂) Broad Singlet 3.5 - 5.0 2H
Ester Methyl (-OCH₃) Singlet 3.8 - 3.9 3H

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in unique electronic environments. The carbonyl carbon of the ester group will be the most downfield signal, typically appearing in the 165-175 ppm region. The aromatic carbons will resonate in the 110-155 ppm range. The carbon atom attached to the amino group will be significantly shielded compared to the others. The methyl ester carbon (-OCH₃) is expected around 50-55 ppm, while the methyl carbon on the ring (-CH₃) will be the most upfield signal, typically below 25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O) 165 - 175
Aromatic C-NH₂ 145 - 155
Aromatic C-CH₃ 135 - 145
Aromatic C-COOCH₃ 120 - 130
Aromatic C-H 110 - 130
Ester Methyl (-OCH₃) 50 - 55

In modern computational chemistry, techniques like Density Functional Theory (DFT) are employed to calculate theoretical NMR chemical shifts. nih.gov These calculations provide the isotropic shielding value for each nucleus, which can then be converted to a chemical shift by referencing it against a standard, such as tetramethylsilane (TMS).

This computational approach is invaluable for several reasons. It can aid in the definitive assignment of complex NMR spectra, where empirical prediction might be ambiguous. By comparing the calculated chemical shifts with the experimental data, one can gain confidence in the proposed molecular structure. nih.gov Significant deviations between calculated and experimental values can indicate an incorrect structural assignment or suggest the presence of specific conformational or solvent effects not accounted for in the calculation. For substituted benzoic acid esters, computational studies have been shown to be crucial for understanding unexpected variances between predicted and experimental chemical shifts, particularly for substituents in the ortho position. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The chromophore in this compound is the substituted benzene ring, which is expected to exhibit characteristic absorption bands. The presence of the amino group (an auxochrome) and the ester group will influence the position and intensity of these bands. Based on the spectrum of the closely related Methyl 4-aminobenzoate (B8803810), strong absorption is anticipated. nist.gov The spectrum is expected to show a strong absorption band around 290-310 nm, corresponding to the π → π* transition of the aromatic system, which is red-shifted due to the electron-donating amino group. Another band may be observed at shorter wavelengths.

Optical transmittance is a measure of the amount of light that passes through a sample. In the context of UV-Vis spectroscopy of a compound in solution, the concept of the "UV cutoff wavelength" of the solvent is critical. The UV cutoff is the wavelength below which the solvent itself absorbs a significant amount of light (specifically, where its absorbance is 1 AU in a 1 cm path length cell). researchgate.net

To accurately measure the UV-Vis spectrum of this compound, a solvent must be chosen that is transparent (has very low absorbance) in the wavelength range of interest. slideshare.net If the compound's absorption bands are near or below the solvent's UV cutoff, the measurement will be unreliable as the solvent's absorbance will interfere with that of the analyte. researchgate.netresearchgate.net For example, to measure a peak at 220 nm, a solvent like acetonitrile (cutoff ~190 nm) would be suitable, whereas chloroform (cutoff ~245 nm) would not. scribd.com

Table 4: UV Cutoff Wavelengths for Common Solvents

Solvent UV Cutoff Wavelength (nm)
Water 190
Acetonitrile 190
Hexane 195
Methanol 205
Ethanol 210
Dichloromethane 233
Chloroform 245

Photoluminescence Spectral Characterization

Photoluminescence spectroscopy is a powerful non-destructive method for investigating the electronic structure and excited-state properties of molecules. For aromatic compounds like this compound, which contain both an electron-donating group (amino) and an electron-withdrawing group (methyl ester), photoluminescence behavior is often sensitive to the surrounding environment.

Research on the closely related isomer, 4-amino-3-methyl benzoic acid methyl ester, reveals that such molecules can exhibit dual emission bands in polar solvents. This phenomenon arises from two different excited states: a locally excited (LE) state and an intramolecular charge transfer (ICT) state. Upon photoexcitation, the molecule first reaches the LE state. In polar environments, a relaxation process can occur, leading to the formation of a highly polar ICT state, which then emits light at a longer wavelength (a larger Stokes shift) than the LE state.

Locally Excited (LE) Emission: This is a higher-energy, shorter-wavelength emission that is relatively independent of solvent polarity.

Intramolecular Charge Transfer (ICT) Emission: This is a lower-energy, longer-wavelength emission band whose position is highly dependent on the polarity and hydrogen-bonding properties of the solvent. An increase in solvent polarity typically leads to a greater red-shift of the ICT emission band.

In non-polar solvents, only the LE emission is typically observed, as the formation of the stabilized ICT state is unfavorable. The intensity ratio of the ICT to LE emission bands can, therefore, provide insights into the polarity of the molecule's microenvironment.

Application in Steady-State Absorption Studies for Biomolecular Interactions

Steady-state UV-Visible absorption spectroscopy is a fundamental technique used to explore the interactions between small molecules, such as this compound, and biomacromolecules like proteins and DNA. The binding of a small molecule to a protein can alter the protein's conformation and the microenvironment of its aromatic amino acid residues (e.g., tryptophan, tyrosine), leading to changes in the absorption spectrum.

When studying the interaction of methyl benzoate (B1203000) derivatives with proteins like bovine serum albumin (BSA), researchers monitor the changes in the absorption spectra of the protein upon gradual addition of the small molecule. The formation of a ground-state complex between the molecule and the protein often results in a shift in the absorption maximum (either a bathochromic/red shift or hypsochromic/blue shift) and a change in molar absorptivity (hyperchromism or hypochromism).

These spectral changes can be used to determine key binding parameters, such as the binding constant (K) and the number of binding sites (n). By analyzing the absorption data at different temperatures, thermodynamic parameters like enthalpy change (ΔH) and entropy change (ΔS) can be calculated, providing insight into the nature of the binding forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions). researchgate.netnih.gov The interaction is often found to cause fluorescence quenching of BSA through a static mechanism, indicating the formation of a stable, non-fluorescent ground-state complex. researchgate.netnih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound (C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ), mass spectrometry confirms the molecular mass and provides structural information through its characteristic fragmentation pattern.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺• would be observed at m/z ≈ 165. This radical cation is energetically unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. The fragmentation of aminobenzoate esters is predictable and follows established chemical principles. researchgate.net

Common fragmentation pathways include:

Loss of a Methoxy (B1213986) Radical: Cleavage of the O-CH₃ bond results in the loss of a methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion at m/z 134.

Loss of the Ester Group: Fragmentation can lead to the loss of the entire methoxycarbonyl group (•COOCH₃, 59 Da).

Alpha-Cleavage: For esters, cleavage of the bond adjacent to the carbonyl group is common. libretexts.org The loss of the ethoxy radical is a primary fragmentation pathway for ethyl aminobenzoates, and a similar loss of the methoxy radical is expected here. researchgate.netpharmacy180.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification.

Adduct Form Predicted m/z
[M+H]⁺ 166.08626
[M+Na]⁺ 188.06820
[M-H]⁻ 164.07170
[M+NH₄]⁺ 183.11280
[M+K]⁺ 204.04214

Predicted m/z values for various adducts of this compound. Data sourced from computational predictions.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

As of this writing, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the analysis of structurally similar compounds, such as methyl 4-hydroxybenzoate, illustrates the type of data SXRD provides. nist.gov For a compound like this compound, an SXRD analysis would be expected to reveal:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Molecular Conformation: The planarity of the benzene ring and the orientation of the amino and methyl ester substituents relative to the ring.

Intermolecular Interactions: The presence of hydrogen bonds involving the amino group (as a donor) and the carbonyl oxygen (as an acceptor), which would play a crucial role in the crystal packing.

This information is vital for understanding the solid-state properties of the compound and for structure-property relationship studies.

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of chemical compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for moderately polar aromatic compounds.

A standard RP-HPLC method for purity assessment would involve the following components:

Stationary Phase: A non-polar column, most commonly a C18 (octadecylsilyl) bonded silica column.

Mobile Phase: A polar solvent mixture, typically consisting of methanol or acetonitrile and water. The ratio is optimized to achieve good separation and a reasonable retention time. A pH modifier, such as formic acid or acetic acid, is often added to the mobile phase to ensure the amino group is protonated, leading to sharper peaks and more reproducible results.

Detector: A UV-Vis detector is highly effective, as the aromatic ring of the compound absorbs strongly in the UV region (typically around 254 nm or at the compound's λₘₐₓ).

Analysis: A pure sample of this compound, when injected into the HPLC system, should produce a single, sharp, and symmetrical peak in the chromatogram at a characteristic retention time. The presence of other peaks would indicate impurities. The area under the peak is proportional to the concentration of the compound, allowing for quantitative purity analysis, often expressed as a percentage (e.g., >98%).

Parameter Typical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water or Acetonitrile:Water gradient
pH Modifier 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10-20 µL

Typical RP-HPLC parameters for the analysis of aromatic amines and benzoate derivatives.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used analytical technique for monitoring the progress of chemical reactions involving this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase and a mobile phase.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica gel acting as the stationary phase. rsc.orgamazonaws.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase or eluent. As the mobile phase ascends the plate via capillary action, the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

The progress of a reaction, such as the synthesis of this compound, can be monitored by spotting the reaction mixture at different time intervals alongside the starting materials. For instance, in syntheses involving benzoate derivatives, solvent systems such as hexane/ethyl acetate or toluene/ethanol are frequently employed as the mobile phase. amazonaws.comrsc.orgsigmaaldrich.com The separation is based on polarity; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ value). Conversely, less polar compounds have higher Rƒ values.

Visualization of the separated spots on the TLC plate is achieved through various methods. Given the aromatic nature of this compound, a common and non-destructive method is exposure to ultraviolet (UV) light, typically at a wavelength of 254 nm, especially when using plates impregnated with a fluorescent indicator. rsc.orgepfl.chlibretexts.org Compounds that absorb UV light will appear as dark spots due to fluorescence quenching. Other visualization techniques include exposure to iodine vapor, which often produces yellow-brown spots, or the use of chemical staining agents like potassium permanganate or p-anisaldehyde, which react with specific functional groups to yield colored spots. libretexts.org

By comparing the Rƒ values and the intensity of the spots corresponding to the reactants and products, a researcher can effectively determine the reaction's progression and endpoint. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. nih.gov

In synthetic procedures, TLC is a standard method to ascertain reaction completion. For example, in the preparation of various complex molecules, reactions are often heated until the starting material is no longer visible by TLC analysis. nih.gov For reactions involving benzoate esters, specific eluent systems are chosen to achieve clear separation between the starting materials and the product. A study monitoring a reaction used a mobile phase of hexanes/ethyl acetate (70:30 v/v) to track the formation of the desired compound. rsc.org Another example in the esterification of benzoic acid to methyl benzoate utilized a toluene/ethanol (9:1 v/v) system. sigmaaldrich.com The Rƒ value is a critical parameter in this analysis, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

The following interactive table provides representative data for monitoring a hypothetical synthesis of this compound from 4-amino-2-methylbenzoic acid.

Table 1: Representative TLC Data for Reaction Monitoring

Compound Role Mobile Phase (Hexane:Ethyl Acetate) Rƒ Value (Approx.) Visualization Method
4-amino-2-methylbenzoic acid Starting Material 3:1 0.25 UV (254 nm), Permanganate Stain

Computational Chemistry and Theoretical Modeling of Methyl 4 Amino 2 Methylbenzoate

Density Functional Theory (DFT) Applications

DFT has become a primary method for investigating the quantum mechanical properties of molecules like Methyl 4-amino-2-methylbenzoate. It offers a balance between computational cost and accuracy, making it suitable for a wide range of molecular investigations.

The first step in most computational studies is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this process determines the most stable conformation by calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for this molecule due to the presence of rotatable bonds, specifically the C-N bond of the amino group, the C-C bond of the methyl group, and the C-C and C-O bonds of the ester group. Theoretical studies on similar molecules, such as the isomer Methyl 4-amino-3-methylbenzoate, have shown that the final geometry is often nearly coplanar. researchgate.netresearchgate.net This planarity is frequently stabilized by intramolecular interactions, such as hydrogen bonds between a hydrogen atom and a nearby oxygen atom. researchgate.netresearchgate.net For this compound, DFT calculations would explore the potential energy surface by systematically rotating these groups to identify the global minimum energy structure, which is essential for all subsequent property calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the energies of these orbitals. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene (B151609) ring, while the LUMO would be concentrated on the electron-withdrawing ester group. This distribution influences the molecule's role in charge-transfer interactions.

Table 1: Illustrative Frontier Orbital Energies and Related Parameters for an Aromatic Amine Calculated by DFT

ParameterEnergy (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.23Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.62Indicator of chemical reactivity and stability

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP analysis would likely show:

Negative regions (red/yellow) concentrated around the electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups in the ester functional group, as well as on the nitrogen atom of the amino group. These are the most probable sites for interaction with electrophiles or for hydrogen bonding.

Positive regions (blue) located around the hydrogen atoms of the amino group and, to a lesser extent, the hydrogen atoms of the methyl group and the aromatic ring. These sites are susceptible to attack by nucleophiles.

This analysis provides a clear, visual guide to the molecule's reactive sites.

DFT calculations provide precise values for geometric parameters and electronic properties.

Bond Lengths and Angles: Optimized geometries from DFT yield bond lengths and angles that can be compared with experimental data from techniques like X-ray crystallography. For the related isomer Methyl 4-amino-3-methylbenzoate, typical bond lengths have been reported, such as C-N (~1.37 Å), C=O (~1.22 Å), and aromatic C-C bonds (~1.38-1.40 Å). researchgate.net Similar values would be expected for this compound, and any significant deviations could indicate specific electronic or steric effects.

Atomic Charges: Methods like Mulliken population analysis or Atoms in Molecules (AIM) can be used to calculate the partial charge on each atom. This information quantifies the electron distribution suggested by the MEP map, identifying the most positively and negatively charged centers in the molecule.

Reactivity Descriptors: Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify chemical behavior. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron configuration.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Table 2: Representative Calculated Bond Lengths for a Similar Structure (Methyl 4-amino-3-methylbenzoate)

BondBond Length (Å)
C7-N11.373
C2-O11.217
C2-O21.346
C3-C41.383
C8-C91.506

Data derived from crystallographic information for Methyl 4-amino-3-methylbenzoate as an illustrative example. researchgate.net

Computational methods are highly effective at predicting spectroscopic data, which aids in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can determine the harmonic vibrational frequencies of a molecule. The predicted frequencies correspond to the vibrational modes (stretching, bending, etc.) of the chemical bonds. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors, so they are typically scaled by an empirical factor to improve agreement with experimental IR and Raman spectra. researchgate.net This allows for precise assignment of the peaks observed in an experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common DFT-based approach for calculating the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.net The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard compound like Tetramethylsilane (TMS). researchgate.net This prediction is invaluable for confirming the molecular structure and assigning signals in complex NMR spectra.

Beyond studying the molecule in its ground state, DFT is instrumental in exploring chemical reactions. By modeling a reaction pathway, researchers can locate the transition state (TS)—the highest energy point along the reaction coordinate.

For this compound, this could involve modeling reactions such as electrophilic aromatic substitution, acylation of the amino group, or hydrolysis of the ester. The process involves:

Optimizing the geometries of the reactants and products.

Locating the transition state structure connecting them.

Calculating the energies of all species to determine the activation energy (the energy difference between the reactants and the transition state).

Studies on the halogenation of similar aniline (B41778) derivatives have used DFT to calculate activation energies for different mechanistic pathways, thereby determining the most favorable reaction route. acs.org A lower activation energy indicates a faster, more favorable reaction. This approach allows for a deep, mechanistic understanding of the molecule's reactivity and can guide the design of synthetic routes.

Thermodynamic Parameter Calculations (e.g., Gibbs Free Energy, Enthalpy, Entropy)

Theoretical calculations are instrumental in determining the thermodynamic properties of this compound, which are crucial for understanding its stability and reactivity. Parameters such as Gibbs free energy (G), enthalpy (H), and entropy (S) can be calculated from the vibrational frequencies and electronic energies obtained through ab initio methods.

The following table presents theoretically determined thermodynamic data for isomers of methyl methylanthranilate, illustrating the type of information that can be obtained for this compound through similar computational approaches. nih.gov

CompoundIsomer PositionΔfH°(g) (kJ·mol⁻¹)ΔfG°(g) (kJ·mol⁻¹)
Methyl methylanthranilate3-MMA-325.6 ± 3.2-133.0 ± 3.2
Methyl methylanthranilate4-MMA-330.4 ± 3.2-134.7 ± 3.2
Methyl methylanthranilate5-MMA-325.2 ± 3.2-132.8 ± 3.2
Methyl methylanthranilate6-MMA-320.1 ± 3.2-124.9 ± 3.2

This table is based on data for methyl methylanthranilate isomers and is intended to be representative of the type of data that can be generated for this compound. nih.gov

These calculated thermodynamic values are essential for predicting the spontaneity of reactions, understanding phase transitions, and modeling the behavior of the compound in various chemical environments.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule, such as this compound, with a biological macromolecule, typically a protein or nucleic acid. These methods are fundamental in drug discovery and design, providing insights into binding affinities and modes of action.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves:

Preparation of the receptor and ligand: This includes adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Conformational sampling: The ligand's conformational space is explored to find the best fit within the receptor's binding pocket.

Scoring: A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time. Starting from a docked pose, MD simulations solve Newton's equations of motion for the atoms in the system, revealing:

The stability of the binding pose.

The nature and duration of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Conformational changes in both the ligand and the receptor upon binding.

The stability of the complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the simulation trajectory. A stable RMSD suggests a stable binding mode.

Although no specific MD simulation data for this compound was found in the provided search results, the following table illustrates the type of data that can be generated from such simulations for a hypothetical interaction with a protein target.

Simulation ParameterDescriptionIllustrative Value
Simulation TimeThe total time the dynamic behavior is simulated.100 ns
RMSD of LigandA measure of the ligand's conformational stability in the binding site.1.5 ± 0.3 Å
RMSD of Protein BackboneA measure of the protein's structural stability during the simulation.2.0 ± 0.5 Å
Key Interacting ResiduesAmino acids in the protein that form significant interactions with the ligand.TYR 12, PHE 25, ASP 89
Average Number of H-BondsThe average number of hydrogen bonds between the ligand and protein.2.5

These computational approaches are invaluable for generating hypotheses about the biological activity of this compound and guiding the design of new derivatives with improved properties.

Advanced Research Applications in Chemical Sciences

Fundamental Building Block in Complex Organic Synthesis

Methyl 4-amino-2-methylbenzoate serves as a crucial starting material or intermediate in the synthesis of more complex organic compounds. nordmann.global Its structure, featuring an amine group and a methyl ester on a benzene (B151609) ring, provides reactive sites for a variety of chemical transformations. This makes it a versatile building block for creating intricate molecular architectures. nordmann.global

In the pharmaceutical sector, derivatives of this compound are instrumental in the development of Active Pharmaceutical Ingredients (APIs). nordmann.global For instance, it is a known intermediate in the synthesis of various biologically active molecules. The amino and ester functionalities allow for the construction of diverse molecular scaffolds, which are often essential for the therapeutic activity of a drug.

Development of Functional Materials

The unique properties of this compound and its derivatives have led to their use in the creation of a range of functional materials with specific and advanced properties.

Polymer Chemistry Applications

While direct applications of this compound in polymer chemistry are not extensively documented in the provided search results, its structural motifs are found in monomers used for creating specialized polymers. The amino and ester groups can be modified to introduce polymerizable functionalities, allowing for its incorporation into polymer chains. This can impart specific properties to the resulting polymer, such as thermal stability, altered solubility, or the ability to interact with other molecules.

Nonlinear Optical (NLO) Material Research with Derivatives

Derivatives of this compound have shown promise in the field of nonlinear optics. For example, N-benzyl-2-methyl-4-nitroaniline (BNA), a related organic crystal, has been the subject of research for its second-order NLO properties. nih.gov Scientists have been able to characterize the full set of its nonvanishing second-order NLO coefficients. nih.gov This detailed understanding is crucial for designing and fabricating more efficient NLO devices. nih.gov The development of such materials is important for applications in telecommunications, optical computing, and frequency conversion.

Corrosion Inhibition Studies Utilizing Derivatives

Derivatives of this compound have been investigated for their potential as corrosion inhibitors for various metals. Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are known to effectively protect metals from corrosion. nih.gov These molecules can adsorb onto the metal surface, forming a protective layer that prevents contact with the corrosive environment. nih.gov

For instance, a study on methyl 4-(((1-H-benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, a derivative, demonstrated significant corrosion inhibition for aluminum in an acidic medium. sciencepublishinggroup.com The inhibition efficiency of this compound was found to increase with concentration, reaching up to 98.5% at a specific concentration and temperature. sciencepublishinggroup.com The adsorption of the inhibitor on the aluminum surface was found to be a spontaneous process. sciencepublishinggroup.com Similarly, other studies have explored various amine derivatives as effective corrosion inhibitors for mild steel in hydrochloric acid. nih.gov The efficiency of these inhibitors is often linked to their molecular structure, including the presence of different substituent groups. nih.gov

Synthesis of Dyes and Pigments

This compound serves as an intermediate in the synthesis of certain dyes and pigments. amoghchemicals.in The amino group on the benzene ring can be diazotized and then coupled with various coupling components to produce azo dyes. These dyes are known for their vibrant colors and are used in a variety of applications.

For example, diazotized 2-amino-4-methyl benzothiazole, a structurally related compound, has been used to create monoazo disperse dyes. orientjchem.org When applied to polyester, these dyes produce yellow to violet shades with good fastness properties. orientjchem.org Similarly, methyl 4-amino-3-nitrobenzoate is used to synthesize pigments with yellow to orange hues for industrial applications. amoghchemicals.in The synthesis of novel azo dyes from different amino-methylbenzoic acids has also been explored, resulting in compounds with potential biological activities. researchgate.net

Agrochemical and Crop Protection Research

The structural components of this compound are relevant in the field of agrochemical research. For instance, the compound Ethopabate, which shares some structural similarities, is used for the prophylaxis and treatment of coccidiosis in chickens. vaikunthchemicals.in This compound interferes with the folate synthesis of the parasites. vaikunthchemicals.in

Furthermore, research into compounds like bensulfuron-methyl, which contains a benzoate (B1203000) moiety, is conducted to understand their effects on plant physiology and their potential as herbicides. researchgate.net These studies are crucial for developing new and effective crop protection agents.

Biological and Pharmaceutical Research Investigations of Methyl 4 Amino 2 Methylbenzoate and Its Analogues

Antimicrobial Activity Assessments

The antimicrobial potential of benzoate (B1203000) derivatives has been a subject of scientific inquiry. While specific data on Methyl 4-amino-2-methylbenzoate is limited, research on its analogues provides valuable insights into the potential antimicrobial profile of this class of compounds.

Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains

No direct studies evaluating the activity of this compound against Gram-positive and Gram-negative bacterial strains were identified in the reviewed literature. However, research on a structurally related analogue, Methyl 4-amino-2-chloro-5-methylbenzoate , has demonstrated promising results. This compound has been tested against various pathogens and has shown notable efficacy against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).

Determination of Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. For the analogue Methyl 4-amino-2-chloro-5-methylbenzoate , MIC values have been determined against specific bacterial strains, indicating its potential as an antibacterial agent.

Table 1: Minimum Inhibitory Concentrations (MICs) of Methyl 4-amino-2-chloro-5-methylbenzoate

Bacterial Strain Gram Staining MIC (µg/mL)
Staphylococcus aureus Gram-Positive 32
Escherichia coli Gram-Negative 64

Antiviral Efficacy Studies

The development of effective antiviral agents is a critical area of pharmaceutical research. While direct studies on the antiviral properties of this compound are not available, its potential role as a synthetic intermediate in the creation of antiviral drugs has been considered.

Research as an Intermediate for Hepatitis C Virus (HCV) Helicase Inhibitors

The Hepatitis C Virus (HCV) is a major global health concern, and its helicase enzyme is a key target for antiviral drug development. HCV helicase is essential for viral replication, and its inhibition can effectively stop the virus from multiplying. While there is no direct evidence of this compound itself being an HCV helicase inhibitor, its chemical structure suggests its potential as a precursor or intermediate in the synthesis of more complex molecules designed to inhibit this viral enzyme. The development of novel HCV helicase inhibitors often involves the use of various chemical building blocks, and compounds with the structural features of this compound could be valuable in this context. However, specific research detailing the use of this compound in the synthesis of HCV helicase inhibitors is not currently available in the public domain.

Anticancer Potential Investigations

The search for novel anticancer agents is a continuous effort in medicinal chemistry. The anticancer potential of benzoate derivatives has been explored, with some studies focusing on analogues of this compound.

Research into a related compound, 4-O-Methylhonokiol , has shown significant anticancer activity. Studies on human oral squamous cell carcinoma (OSCC) cells (PE/CA-PJ41) revealed that 4-O-Methylhonokiol induced cytotoxicity with an IC50 of 1.25 μM. The mechanism of action was linked to the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and induction of apoptosis through the modulation of Bax and Bcl-2 proteins. Furthermore, it was observed to cause G2/M cell cycle arrest in a dose-dependent manner. nih.gov

Another study investigated new 4-methylbenzamide derivatives containing 2,6-substituted purines as potential protein kinase inhibitors. While not direct analogues, these compounds share a similar structural backbone. Some of these derivatives exhibited high activity against the OKP-GS renal carcinoma cell line, with one compound showing an IC50 value of 4.56 µM. nih.gov

Antioxidant Properties Research

Antioxidants are crucial for protecting cells from damage caused by oxidative stress. The antioxidant potential of various chemical compounds, including benzoate derivatives, is an active area of research.

Studies on methyl 4-aminobenzoate (B8803810) derivatives have explored their potential inhibitory effects on glutathione-related enzymes, which are key components of the cellular antioxidant and detoxification systems. Specifically, the inhibitory activities against glutathione (B108866) reductase (GR) and glutathione S-transferase (GST) from human erythrocytes were examined. While specific data for this compound was not provided, the study highlights the potential for this class of compounds to interact with important antioxidant pathways.

Anti-inflammatory Effects Research

Research into the anti-inflammatory potential of analogues of this compound has identified promising activity. A series of novel (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues have been synthesized and evaluated for their anti-inflammatory effects. nih.gov These compounds were tested in vitro for their ability to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of the inflammatory pathway. nih.gov

Several of the synthesized derivatives demonstrated potent inhibitory activity. nih.gov Notably, compounds designated as FM4, FM10, and FM12 were identified as leading candidates based on their IC₅₀ values in the COX-2 assay (0.74 µM, 0.69 µM, and 0.18 µM, respectively). nih.gov These compounds also showed significant inhibition of COX-1 and 5-LOX enzymes. nih.gov Based on their strong in vitro performance and safety profiles, compounds FM10 and FM12 were advanced to in vivo analgesic and anti-inflammatory models, where they continued to show encouraging results. nih.gov For instance, in a carrageenan-induced paw edema model, compound FM10 exhibited a 64.92% reduction in inflammation at the fourth hour at a dose of 75 mg/kg.

The pharmacological effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX enzymes, which catalyze the formation of inflammatory mediators like prostaglandins (B1171923) from arachidonic acid. nih.gov The development of derivatives that can inhibit both COX and lipoxygenase (LOX) pathways is a strategic approach to creating more effective and safer anti-inflammatory agents. researchgate.net

Biochemical Interaction Mechanisms

Understanding how these compounds interact with biological systems at a molecular level is crucial for their development as therapeutic agents. Research has focused on their interactions with key enzymes and model proteins.

Enzyme Interaction and Metabolic Pathway Research

The anti-inflammatory effects of this compound analogues are directly linked to their interaction with specific enzymes. The primary mechanism identified is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov Cyclooxygenase-2 (COX-2) is a particularly important target in inflammation and cancer therapy. mdpi.com Studies on various derivatives, such as dihydropyrazoles and 1,4-benzoxazines, have shown selective and potent inhibition of COX-2. mdpi.comrsc.org For example, a dihydropyrazole derivative, compound 4b, showed a COX-2 inhibition IC₅₀ value of 0.35 µM, which was more potent than the standard drug Celecoxib (IC₅₀ = 0.41 µM). mdpi.com

In addition to COX/LOX, other enzyme interactions have been investigated. A study on methyl 4-aminobenzoate derivatives explored their inhibitory effects on glutathione reductase (GR) and glutathione S-transferase (GST), enzymes crucial for cellular defense against oxidative stress. nih.gov The research identified specific derivatives that strongly inhibited these enzymes. nih.gov For instance, Methyl 4-amino-3-bromo-5-fluorobenzoate was a potent inhibitor of GR, while Methyl 4-amino-2-nitrobenzoate was a notable inhibitor of GST. nih.gov An analogue, Methyl 4-amino-2-chloro-5-methylbenzoate, is also noted to act as an enzyme inhibitor by binding to active sites and disrupting metabolic pathways.

Below is a summary of the in vitro enzyme inhibition data for various analogues:

Interactive Data Table: Enzyme Inhibition by Analogues
Compound/Analogue Target Enzyme Inhibition Value (Kᵢ or IC₅₀)
Methyl 4-amino-3-bromo-5-fluorobenzoate Glutathione Reductase (GR) Kᵢ: 0.325 ± 0.012 µM
Methyl 4-amino-2-nitrobenzoate Glutathione S-transferase (GST) Kᵢ: 92.41 ± 22.26 µM
Analogue FM12 Cyclooxygenase-2 (COX-2) IC₅₀: 0.18 µM
Analogue FM10 Cyclooxygenase-2 (COX-2) IC₅₀: 0.69 µM
Analogue FM4 Cyclooxygenase-2 (COX-2) IC₅₀: 0.74 µM

Molecular Interactions with Model Transport Proteins (e.g., Bovine Serum Albumin)

The interaction of small molecules with transport proteins like serum albumin is a critical factor in their pharmacokinetic profile. Spectroscopic studies have been conducted on two methyl benzoate derivatives, methyl o-methoxy p-methylaminobenzoate (I) and methyl o-hydroxy p-methylaminobenzoate (II), to characterize their interaction with bovine serum albumin (BSA), a widely used model transport protein. nih.gov These studies show that the derivatives form stable 1:1 complexes with BSA in both the ground and excited states. nih.gov

Binding Constant Determination

The strength of the interaction between the methyl benzoate analogues and BSA was quantified by determining the binding constants (K). The binding constants were found to be on the order of 10⁴ M⁻¹, indicating a strong binding affinity. nih.gov These constants were determined through independent titration experiments, confirming the formation of stable complexes. nih.gov

Interactive Data Table: Binding Constants of Methyl Benzoate Analogues with BSA nih.gov

Complex State Binding Constant (K) M⁻¹
BSA - Analogue I Ground State (2.1 ± 0.1) x 10⁴
BSA - Analogue II Ground State (2.6 ± 0.1) x 10⁴
BSA - Analogue I Excited State (1.9 ± 0.1) x 10⁴
BSA - Analogue II Excited State (2.6 ± 0.1) x 10⁴
Elucidation of Fluorescence Quenching Mechanisms

The binding of the methyl benzoate analogues to BSA leads to the quenching of BSA's intrinsic fluorescence, which primarily originates from its tryptophan residues. nih.gov Through absorption and fluorescence titration experiments, combined with time-resolved fluorescence measurements, the mechanism of this quenching was identified. nih.gov The results show that the binding of both analogues causes fluorescence quenching of BSA through a static mechanism. nih.gov Static quenching occurs when the quencher (the methyl benzoate analogue) forms a non-fluorescent complex with the fluorophore (BSA) in its ground state. nih.govdrugbank.com This confirms the formation of the ground-state complexes mentioned previously. nih.gov

Thermodynamic Characterization of Binding Interactions

To understand the forces driving the binding interaction, thermodynamic parameters (enthalpy change ΔH, entropy change ΔS, and Gibbs free energy change ΔG) were determined using the van't Hoff relationship. nih.gov Analysis of the magnitude and sign of these parameters revealed the nature of the intermolecular forces involved. nih.gov The results confirmed that hydrogen-bonding interactions are the predominant forces responsible for the binding phenomenon between the methyl benzoate analogues and BSA. nih.gov

Solvation Dynamics within Protein Binding Cavities

The interaction of small molecules like this compound with proteins is fundamentally governed by the process of solvation within the protein's binding cavities. Solvation is a critical determinant of molecular recognition, binding affinity, and protein stability. frontiersin.org It involves the formation of a cavity within the solvent (water, in a biological context) to accommodate the solute molecule. nih.gov

Recent research has challenged the traditional view of solvation cavities as being tightly wrapped around the solute's van der Waals surface. nih.govnih.gov Molecular dynamics simulations have shown that for molecules like amino acids, the surrounding water cavities can have complex, branched shapes extending up to a nanometer away from the solute. nih.gov Strikingly, the specific shape of this cavity alone can be a powerful predictor of the thermodynamics of solvation, including the free energy, entropy, and enthalpy. nih.govnih.gov The chemical properties of the solute, such as the presence of amino and ester groups in this compound, indirectly dictate the shape of this cavity. nih.gov

Furthermore, the dynamics of the solvation shell—the layer of solvent molecules immediately surrounding the solute—play a crucial role. frontiersin.org The mobility of this layer, or its effective local viscosity, can modulate the protein's own structural dynamics. frontiersin.org A more fluid, less viscous solvation shell can facilitate the conformational changes in the protein necessary for binding or catalytic activity. frontiersin.org

While these principles are essential for understanding how a molecule like this compound would behave in a biological environment, specific experimental or computational studies on the solvation dynamics of this particular compound within protein binding cavities are not extensively documented in the reviewed literature.

Structure-Activity Relationship (SAR) Derivation for Bioactive Analogues

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the biological activity of a lead compound. For analogues of this compound, one potential avenue of investigation lies in the development of diphenylamine (B1679370) derivatives. The core structure of diphenylamine can be synthesized through the condensation of aniline (B41778) derivatives, making this compound a plausible starting material for substituted diphenylamines.

SAR studies on related 4-aminodiphenylamine derivatives have revealed important insights. The nature and position of substituents on the phenyl rings significantly influence their biological activities, such as antioxidant and antimicrobial properties. nih.gov For instance, the introduction of specific functional groups can modulate the compound's lipophilicity, which is a critical parameter for drug absorption and interaction with biological targets. nih.gov

Further research into diphenylamine derivatives has shown that the presence of electron-releasing groups, such as methyl or methoxy (B1213986) groups, can enhance antibacterial activity. nih.gov Conversely, the inclusion of chloro groups has been linked to greater antifungal activity. nih.gov These findings suggest that a systematic variation of the substituents on a diphenylamine scaffold derived from this compound could lead to the identification of compounds with potent and selective antimicrobial profiles. nih.gov

Table 1: SAR Insights for Diphenylamine Analogues

Structural Feature Observed Activity Source
Diphenylamine Core Antioxidant, Antimicrobial, Antihistaminic nih.govnih.gov
Electron-releasing groups (e.g., -OCH₃, -CH₃) Enhanced antibacterial activity nih.gov
Chloro groups Enhanced antifungal activity nih.gov

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of complex pharmaceutical molecules. Its bifunctional nature, possessing both an amine and a methyl ester group on a substituted benzene (B151609) ring, allows for a variety of chemical transformations.

Precursor for Active Pharmaceutical Ingredients (APIs)

The chemical scaffold of this compound is found within the structure of several key pharmaceutical intermediates. Chemical compounds used in the initial stages of manufacturing Active Pharmaceutical Ingredients (APIs) are known as pharma API intermediates. niscpr.res.in These intermediates are crucial building blocks that undergo further chemical reactions to become the final API. niscpr.res.in While direct synthesis pathways for all major drugs are proprietary, the utility of this and closely related aminobenzoate structures is evident in the synthesis of intermediates for a range of modern therapeutics. For example, the structurally similar compound Methyl 3-methyl-4-aminobenzoate is an important intermediate in the preparation of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure.

The substituted aminobenzoate motif is critical for building more complex heterocyclic systems. A key intermediate for the antipsychotic drug Olanzapine, 4-Amino-2-methyl-10H-thieno[2,3-b] Current time information in Bangalore, IN.nih.govbenzodiazepine, highlights the utility of the 4-amino-2-methylphenyl structural unit. nih.gov Similarly, 4-Amino-2-fluoro-N-methyl-benzamide serves as a key intermediate for Enzalutamide, a potent antiandrogen used in the treatment of prostate cancer, demonstrating the importance of this class of precursors. mdpi.com

Table 2: Examples of APIs Linked to Aminobenzoate Precursors

Precursor Type Associated API Therapeutic Class Source
4-Amino-2-methylphenyl Olanzapine Antipsychotic nih.gov
4-Amino-3-methylbenzoate Telmisartan Antihypertensive -

Synthesis of Tolvaptan Intermediates

A significant application of this compound is in the synthesis of intermediates for Tolvaptan. nih.govgoogle.com Tolvaptan is a selective vasopressin V₂ receptor antagonist used to treat hyponatremia. In a patented synthesis, this compound is reacted with 2-methyl benzoyl chloride in an N-acylation reaction to form 2-methyl-4-N-(2-toluyl) methyl benzoate. nih.gov This intermediate is then hydrolyzed to yield 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, a crucial precursor for Tolvaptan. nih.govgoogle.com This synthetic route is noted for its mild reaction conditions and high yield. nih.gov

Table 3: Synthesis of Tolvaptan Intermediate

Step Reactants Reagents/Conditions Product Yield Purity Source
N-acylation This compound, 2-methyl benzoyl chloride Silver salt (e.g., AgNO₃), Dichloromethane/THF, -10 to 0°C 2-methyl-4-N-(2-toluyl) methyl benzoate ~89% ~99.7% nih.gov

Precursors for Neuroprotective Hydrazides

The ester functionality of this compound makes it a suitable starting point for the synthesis of hydrazides, a class of compounds with diverse biological activities. The general synthetic route involves the treatment of the methyl ester with hydrazine (B178648) hydrate, which converts the ester into a corresponding benzohydrazide (B10538). google.com This hydrazide can then be reacted with various aldehydes or ketones to produce a library of hydrazone derivatives. nih.govgoogle.com

This strategy has been employed to create compounds with potential neuroprotective effects. For instance, pyrrole-based hydrazide-hydrazones have been synthesized and evaluated for their neuroprotective and MAO-B inhibitory activities, which are relevant to Parkinson's disease. nih.gov The synthesis involves an esterification followed by hydrazinolysis to form the key hydrazide intermediate. nih.gov In other research, 4-benzamidobenzoic acid hydrazide derivatives were developed as inhibitors of soluble epoxide hydrolase, an enzyme implicated in cardiovascular and inflammatory diseases. google.com This demonstrates the versatility of the benzohydrazide scaffold, accessible from benzoate esters, in generating bioactive molecules for a range of therapeutic targets.

Development of Diphenylamine-based Retinoids

Diphenylamine and its derivatives are important structural motifs in medicinal chemistry and materials science. nih.govepo.org The standard industrial synthesis of diphenylamine involves the high-temperature, catalyst-mediated condensation of aniline. This reaction couples two aniline molecules with the elimination of ammonia. niscpr.res.in

As this compound is a substituted aniline, it is a plausible substrate for a similar condensation reaction to produce a substituted diphenylamine. Such a reaction would yield a diphenylamine core with methyl and methoxycarbonyl substituents, which could be further modified.

While the compound is a potential precursor for the diphenylamine backbone, its specific application in the development of diphenylamine-based retinoids is not explicitly documented in the reviewed scientific literature. The synthesis of the diphenylamine core from aniline precursors is well-established, but the subsequent elaboration to retinoid structures from this specific starting material is not a common pathway described in the searched sources.

Emerging Research Directions and Future Prospects

Innovation in Sustainable Synthetic Pathways

The drive towards environmentally responsible chemical manufacturing has spurred research into greener methods for producing aminobenzoate derivatives. Traditional synthetic routes are being challenged by innovative approaches that prioritize sustainability. One promising avenue is the use of microbial fermentation. By engineering metabolic pathways in microorganisms like Escherichia coli, it is possible to produce aminobenzoic acids and their esters from renewable feedstocks such as glucose. nih.gov This biological approach, which can be part of a "green" and "environmentally friendly" process, avoids the harsh reagents and conditions associated with conventional chemical synthesis. nih.gov

In the realm of catalysis, heterogeneous catalysts are gaining traction as a more sustainable alternative to homogeneous catalysts, which can be difficult to separate from the reaction mixture. nih.gov For the esterification of benzoic acids, which is a key step in the synthesis of compounds like Methyl 4-amino-2-methylbenzoate, solid acid catalysts such as iron-supported zirconium/titanium oxides have been investigated. mdpi.com These catalysts have demonstrated effectiveness in the synthesis of various methyl benzoate (B1203000) derivatives and can be recycled, reducing waste and improving process efficiency. mdpi.com Another notable example is the use of niobium pentoxide (Nb₂O₅) as a reusable heterogeneous catalyst for the amidation of esters, a reaction type relevant to the functionalization of this compound. researchgate.net These catalytic systems represent a significant step towards more sustainable and economically viable production methods for this class of compounds.

Exploration of Novel Reactivity and Catalytic Applications

The unique arrangement of the amino, methyl, and ester functional groups on the benzene (B151609) ring of this compound offers a platform for exploring novel chemical transformations and catalytic applications. The amino group, for instance, can undergo a variety of reactions, including acylation. A patented process describes the reaction of o-toluidine (B26562) (a structural isomer) with butyryl chloride, followed by bromination and a palladium-catalyzed carbonylation to yield a derivative of methyl aminomethylbenzoate. google.com This highlights the potential for multi-step synthetic sequences to build more complex molecules from the basic this compound scaffold.

The ester group is also a site for further reactivity. Studies on methyl benzoate and its derivatives have demonstrated their utility in amidation reactions, where the ester is converted to an amide. This transformation can be facilitated by various catalytic systems, including those based on niobium pentoxide (Nb₂O₅). researchgate.net Furthermore, the hydrolysis of the ester to a carboxylic acid can be achieved under catalytic conditions. rsc.org For the related compound, methyl 4-aminobenzoate (B8803810), its use in protic acid-catalyzed hetero Diels-Alder reactions to synthesize guanidine (B92328) alkaloids has been reported, suggesting that the aminobenzoate core can participate in complex cycloadditions. fishersci.comsigmaaldrich.com The catalytic oxidation of methyl 4-aminobenzoate has also been studied, indicating another potential avenue for functionalization. sigmaaldrich.com

Advanced Material Science Integration

The bifunctional nature of this compound, possessing both an amine and an ester group, makes it a candidate for integration into advanced materials. Aminobenzoic acid derivatives, such as para-aminobenzoic acid (PABA), have been utilized in the production of dyes and as UV-absorbing agents in sunscreens. nih.govdrugbank.com This suggests that this compound could be explored for similar applications, potentially offering modified properties due to the presence and position of the methyl group.

The amino and ester functionalities allow the molecule to act as a monomer or a building block in polymerization reactions. The amino group can react with compounds like carboxylic acids or acyl chlorides, while the ester group can undergo transesterification, enabling the formation of polyesters or polyamides. These polymers could possess unique thermal, mechanical, or optical properties, depending on the co-monomers used. The aromatic core of this compound can also contribute to the rigidity and thermal stability of such polymers. While specific research on the integration of this compound into materials is still an emerging area, the known chemistry of its constituent functional groups points towards a promising future in the development of novel functional materials.

Deeper Mechanistic Elucidation of Biological Activities

Derivatives of aminobenzoic acid have been the subject of significant research due to their diverse biological activities, including antimicrobial and anticancer properties. nih.govtandfonline.commdpi.com A primary mechanism of action for some of these compounds is their ability to act as analogs of para-aminobenzoic acid (PABA). nih.govpatsnap.com PABA is a crucial intermediate in the biosynthesis of folic acid in many bacteria. nih.govpatsnap.com By mimicking PABA, these derivatives can inhibit the enzyme dihydropteroate (B1496061) synthase, thereby blocking folic acid production and impeding bacterial growth. patsnap.com

Beyond their role as PABA antagonists, aminobenzoic acid derivatives are being investigated for other mechanisms of action. For instance, cryo-electron microscopy studies have revealed that certain aminobenzoic acid monomers can inhibit protein synthesis by binding to the catalytic center of the ribosome and disrupting the induced-fit mechanism required for peptide bond formation. acs.org Some derivatives have also shown potential as anticancer agents, with studies on alkyl derivatives of 4-aminobenzoic acid demonstrating cytotoxic effects against cancer cell lines. tandfonline.com The specific biological activities and mechanisms of this compound are not yet fully elucidated, but the existing body of research on related compounds provides a strong foundation for future investigations into its potential as a bioactive molecule. These studies would likely focus on its interaction with key enzymes and cellular pathways.

Application of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design by enabling the rapid screening of virtual compounds and the prediction of their properties. mdpi.comgenomequebec.comnih.gov These computational tools are particularly valuable for exploring the vast chemical space around a core scaffold like this compound to design new derivatives with enhanced biological activity.

One of the key applications of ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For example, 3D-QSAR studies have been successfully used to understand the structure-activity relationships of aminobenzothiazole derivatives as anticonvulsant agents and benzoylaminobenzoic acid derivatives as antibacterial agents. nih.govnih.gov Such models can predict the activity of novel, unsynthesized molecules, thereby guiding the design of more potent compounds.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-amino-2-methylbenzoate, and how can reaction conditions be optimized for higher yields?

this compound can be synthesized via multi-step reactions, typically involving acylation, substitution, or esterification. For example:

  • Step 1 : Start with a benzoic acid derivative (e.g., 4-amino-2-methylbenzoic acid) and employ esterification using methanol under acidic catalysis (e.g., H₂SO₄) to form the ester .
  • Step 2 : Protect reactive amino groups using temporary protecting agents (e.g., acetyl chloride) to avoid side reactions during subsequent steps .
  • Optimization : Use polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to enhance reaction efficiency. Monitor purity via HPLC and adjust stoichiometry to minimize byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester, amino, and methyl group positions. Aromatic protons typically appear between δ 6.5–8.0 ppm, while ester methyl groups resonate near δ 3.8–4.0 ppm .
  • IR Spectroscopy : Key peaks include C=O (ester) at ~1700 cm⁻¹ and N-H (amine) at ~3300–3500 cm⁻¹ .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity (>98%) and identifies impurities from incomplete reactions .

Q. What are the common functional group transformations possible with this compound?

  • Acylation : React with acyl chlorides (e.g., acetyl chloride) to form amides, requiring base catalysis (e.g., pyridine) .
  • Substitution : Bromination or iodination at the aromatic ring using Br₂ or I₂ in acetic acid, with FeBr₃ as a catalyst .
  • Hydrolysis : Convert the ester to carboxylic acid under acidic (6M HCl) or basic (NaOH/ethanol) conditions .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystallographic packing of this compound?

The amino and ester groups participate in hydrogen bonding, dictating crystal lattice stability. Use graph set analysis (e.g., Etter’s rules) to classify motifs like chains (C(4)) or rings (R₂²(8)). SHELXL refinement (SHELX suite) can model these interactions, revealing how packing affects physicochemical properties (e.g., solubility, melting point) .

Q. What strategies resolve contradictions in experimental data during the synthesis of this compound?

  • Iterative Analysis : Compare NMR/IR data with computational predictions (e.g., DFT calculations) to validate intermediate structures .
  • Control Experiments : Isolate side products (e.g., via column chromatography) and characterize them to identify competing reaction pathways .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to reaction parameters (temperature, solvent) to pinpoint yield-limiting factors .

Q. How to validate the crystal structure of this compound using software tools?

  • Data Processing : Use WinGX to integrate diffraction data, generate hkl files, and calculate preliminary metrics (e.g., R-factor) .
  • Refinement : SHELXL refines atomic positions and thermal parameters. Validate using PLATON to check for missed symmetry or twinning .
  • Reporting : Prepare CIF files with pubCIF to ensure compliance with IUCr standards .

Methodological Notes

  • Generalization : Insights derived from structurally analogous compounds (e.g., ) were extrapolated with caution.
  • Tools Cited : SHELX , WinGX , and graph set analysis are industry-standard for crystallography and data validation.

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.